molecular formula C19H18ClN3O2S2 B2460432 2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone CAS No. 690645-16-0

2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone

Cat. No.: B2460432
CAS No.: 690645-16-0
M. Wt: 419.94
InChI Key: RRJKUSYTMXYKHZ-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis of Biological Active Compounds

Anti-inflammatory Applications

One study describes the synthesis of thiophene derivatives that showed moderate to good anti-inflammatory activity, comparable to indomethacin. Particularly, a compound with an additional morpholine ring beside the thiophene ring exhibited significant inhibition of carrageenan-induced paw oedema, suggesting it as a promising candidate for anti-inflammatory drugs (Helal et al., 2015).

Antimicrobial and Antifungal Activities

Another research highlighted the synthesis of pyrimidines and thiazolidinones derivatives from chalcone, which exhibited notable antibacterial and antifungal activities. This study underscores the compound's role in developing new antimicrobial agents (Patel & Patel, 2017).

Imaging Agents in Parkinson's Disease

The compound's precursor was used in synthesizing a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This showcases its application in medical diagnostics and underscores the relevance in neurological research (Wang et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Heterocyclic Derivatives

Research on the synthesis of novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles revealed promising antibacterial and antifungal activities. This study indicates the compound's utility in synthesizing diverse heterocyclic structures with potential biological activities (Zaki et al., 2020).

Synthesis of Thiophene Derivatives

The compound is a key intermediate in the synthesis of thiophene derivatives with potential as tumor necrosis factor alpha and nitric oxide inhibitors. This application demonstrates its importance in creating compounds with possible anti-tumor properties (Lei et al., 2017).

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c1-12-16(13-2-4-14(20)5-3-13)17-18(21-11-22-19(17)27-12)26-10-15(24)23-6-8-25-9-7-23/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJKUSYTMXYKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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